molecular formula C12H16FNO4S B1434150 Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-25-8

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate

Cat. No. B1434150
M. Wt: 289.33 g/mol
InChI Key: VFQMIOXWTKDBHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate” is C12H16FNO4S . Its average mass is 289.323 Da and its monoisotopic mass is 289.078400 Da .

Scientific Research Applications

Membrane Synthesis and Desalination

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate has been explored in the context of membrane synthesis. A study by Padaki et al. (2013) highlighted the synthesis of composite NF membranes using novel polymers such as Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant, showcasing the application in desalination. The membranes demonstrated significant salt rejection and molecular weight cutoff, indicating their potential in water purification processes (Padaki et al., 2013).

Crystal Structure Analysis

Several studies have delved into the crystal structure of compounds closely related to Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate. For instance, the work by Choi et al. (2010) on 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran and other related compounds provided insights into the molecular arrangement, intermolecular interactions, and the impact of such structures on the physical properties of these compounds (Choi et al., 2010).

Polymer Electrolytes and Material Science

In the realm of material science, the activated fluorophenyl-amine reaction has been utilized to synthesize guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This approach allows precise control of cation functionality, indicating the relevance of Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate in creating advanced materials for specific industrial applications (Kim et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, 4-Fluorophenyl methyl sulfone, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and get medical attention .

properties

IUPAC Name

methyl 4-(4-fluoro-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-18-12(15)4-3-9-14(19(2,16)17)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQMIOXWTKDBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(C1=CC=C(C=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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